8-Hydroxy-1-naphthaldehyde

Description

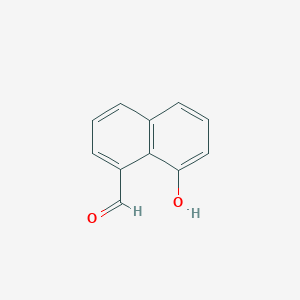

Structure

3D Structure

Propriétés

IUPAC Name |

8-hydroxynaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUYQHCPNSUTRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)C(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80480326 |

Source

|

| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35689-26-0 |

Source

|

| Record name | 8-Hydroxynaphthalene-1-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80480326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to the Chemical Properties of 8-Hydroxy-1-naphthaldehyde

For the modern researcher and drug development professional, a deep, mechanistic understanding of chemical scaffolds is paramount. This compound, a bifunctional aromatic compound, represents a versatile platform for the synthesis of complex ligands, fluorescent probes, and pharmaceutical intermediates. Its unique electronic and structural properties, arising from the juxtaposition of a hydroxyl and an aldehyde group on a naphthalene core, govern its reactivity and utility. This guide provides a comprehensive exploration of its chemical properties, synthesis, and applications, grounded in established scientific principles and experimental evidence.

This compound, with the CAS Number 35689-26-0, is a light yellow to yellow solid at room temperature.[1][2] The molecule's architecture, featuring an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen, imparts significant planarity and influences its chemical behavior. This interaction is a critical determinant of its reactivity, particularly in chelation and condensation reactions.

A summary of its key physicochemical properties is presented below, compiled from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | PubChem[3] |

| Molecular Weight | 172.18 g/mol | PubChem[3] |

| Melting Point | 58-59 °C | ChemicalBook[1][2] |

| Boiling Point (Predicted) | 373.4 ± 15.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 8.67 ± 0.40 | ChemicalBook[1] |

| Appearance | Light yellow to yellow solid | ChemicalBook[1][2] |

| Storage Conditions | 2-8°C, under inert atmosphere | BLD Pharm, ChemicalBook[1][4] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[3] |

Synthesis of this compound

The introduction of a formyl (-CHO) group onto an activated aromatic ring, such as a naphthol, is a cornerstone of synthetic organic chemistry. For this compound, the primary challenge is achieving regioselectivity, directing the formylation to the C1 position adjacent to the hydroxyl group at C8. Several classical methods can be employed, with the Duff reaction being a notable example cited for this specific synthesis.[1][5]

The Duff Reaction: A Mechanistic Overview

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent for electron-rich aromatic compounds like phenols and naphthols.[6] The reaction proceeds via electrophilic aromatic substitution, where an iminium ion, generated from the protonation and subsequent fragmentation of HMTA, acts as the electrophile.[6] The preference for ortho-formylation is a key feature, driven by the directing effect of the hydroxyl group.[6][7]

The general workflow for synthesizing hydroxy-naphthaldehydes via the Duff reaction involves heating the naphthol with HMTA in an acidic medium, followed by acidic hydrolysis to liberate the aldehyde.

Caption: Generalized workflow for the Duff Reaction.

Alternative Synthetic Routes: The Reimer-Tiemann Reaction

While the Duff reaction is effective, the Reimer-Tiemann reaction represents a classic alternative for the ortho-formylation of phenols.[8] This method involves treating the phenol or naphthol with chloroform (CHCl₃) in a strong basic solution, typically aqueous sodium hydroxide.[9] The key reactive species is dichlorocarbene (:CCl₂), generated in situ from the deprotonation of chloroform.[8][9]

The phenoxide ion attacks the electron-deficient dichlorocarbene, leading to the formation of a dichloromethyl-substituted intermediate, which is then hydrolyzed to yield the final aldehyde product.[8] This reaction is often carried out in a biphasic system due to the poor solubility of chloroform in aqueous hydroxide.[8] While highly effective for many phenols, yields can be variable, and the harsh basic conditions may not be suitable for all substrates.[10]

Experimental Protocol: Synthesis via Duff Reaction (Adapted)

The following protocol is an adapted, representative procedure for the synthesis of a hydroxy-naphthaldehyde, based on the principles of the Duff reaction.[11]

Materials:

-

1-Naphthol

-

Hexamethylenetetramine (HMTA)

-

Anhydrous Glycerol

-

Boric Acid

-

Sulfuric Acid (50% v/v)

-

Ethanol (for recrystallization)

Procedure:

-

Prepare the Reaction Medium: In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare glyceroboric acid by heating a mixture of anhydrous glycerol and boric acid.

-

Reactant Addition: Intimately mix 1-Naphthol and HMTA. Gradually add this solid mixture to the hot glyceroboric acid medium while maintaining a reaction temperature of 150-160°C. Causality Note: The gradual addition and intimate mixing ensure a consistent stoichiometry in the reaction zone, preventing side reactions and improving yield.[11]

-

Reaction: Maintain the temperature and continue stirring for 1-2 hours after the addition is complete. The reaction mixture will typically darken.

-

Hydrolysis: Cool the reaction mixture and add a 50% sulfuric acid solution. This step hydrolyzes the intermediate Schiff base to release the free aldehyde. Trustworthiness Note: The acidic workup is a critical, self-validating step; the aldehyde product is only liberated upon successful hydrolysis of the reaction intermediate.

-

Isolation: Perform steam distillation on the acidified mixture. The this compound will co-distill with the steam.

-

Purification: Collect the distillate. The solid product can be isolated by filtration and further purified by recrystallization from a suitable solvent like ethanol to yield light yellow crystals.

Chemical Reactivity and Applications

The dual functionality of this compound is the source of its synthetic versatility, making it a valuable precursor in drug development and materials science.

Formation of Schiff Bases and Metal Complexes

The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These reactions are fundamental to the synthesis of complex organic molecules and ligands. When the primary amine is part of a larger molecule, such as an amino acid or a sulfonamide drug, this reaction provides a direct route to modify existing pharmaceuticals.[12][13]

The resulting Schiff base ligands, which incorporate the N-donor imine and the O-donor hydroxyl group, are excellent chelating agents for a wide range of metal ions.[14] The formation of stable metal complexes has been explored for various applications, including:

-

Antimicrobial Agents: Metal complexation can significantly enhance the biological activity of an organic ligand.[15] Studies have shown that Schiff bases derived from hydroxy-naphthaldehydes and their metal complexes exhibit promising antibacterial and antifungal properties.[12]

-

Catalysis: The well-defined coordination geometry of these metal complexes makes them suitable candidates for catalysts in various organic transformations.

Fluorescent Probes for Ion Sensing

This compound is an intrinsically fluorescent molecule. Its utility as a fluorescent probe stems from the principle of chelation-enhanced fluorescence (CHEF).[16] The hydroxyl and aldehyde groups act as a binding pocket for specific metal ions, such as aluminum (Al³⁺) and zinc (Zn²⁺).[16]

Upon chelation, the electronic properties of the fluorophore are altered, typically leading to a significant increase in fluorescence quantum yield. This "turn-on" response allows for the sensitive and selective detection of trace metals in biological and environmental samples.[16] This property is particularly relevant for studying the role of metal ion dysregulation in neurodegenerative diseases.[16]

Caption: Chelation-enhanced fluorescence mechanism.

Conclusion

This compound is a molecule of significant scientific interest, underpinned by its robust synthesis and versatile reactivity. The strategic placement of its hydroxyl and aldehyde functional groups enables its use as a foundational building block for a diverse array of higher-order structures, from bioactive Schiff base metal complexes to sensitive fluorescent probes. For professionals in drug discovery and materials science, a thorough understanding of its chemical properties provides a powerful tool for the rational design of novel functional molecules.

References

- 1. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [chemicalbook.com]

- 2. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [amp.chemicalbook.com]

- 3. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 35689-26-0|this compound|BLD Pharm [bldpharm.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 11. scholarworks.uni.edu [scholarworks.uni.edu]

- 12. ajol.info [ajol.info]

- 13. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound [myskinrecipes.com]

Synthesis of 8-Hydroxy-1-naphthaldehyde: A Guide to Modern Formylation Strategies

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 8-hydroxy-1-naphthaldehyde, a valuable naphthalenic building block in medicinal chemistry and materials science. We address a common misconception regarding its synthesis from β-naphthol and establish the chemically appropriate precursor, 1,8-dihydroxynaphthalene. This document details the mechanistic principles, practical considerations, and step-by-step protocols for the most effective ortho-formylation methodologies, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. The guide is intended to equip researchers, chemists, and drug development professionals with the expert knowledge required to efficiently synthesize and purify this target compound.

Strategic Analysis: Selecting the Correct Synthetic Precursor

A successful synthesis begins with a sound strategic plan. The target molecule, this compound, features hydroxyl and aldehyde groups in a peri relationship (positions 1 and 8). A query regarding its synthesis from β-naphthol (2-hydroxynaphthalene) must be addressed with chemical precision.

The Fallacy of a β-Naphthol Starting Point:

Electrophilic aromatic substitution reactions on β-naphthol, such as formylation, are directed by the powerful activating and ortho-, para- directing hydroxyl group. The C1 position is the most electron-rich and sterically accessible, leading overwhelmingly to the formation of 2-hydroxy-1-naphthaldehyde. The C8 position is neither electronically favored nor sterically accessible for a direct reaction. Therefore, the direct conversion of β-naphthol to this compound is not a viable synthetic route.

The Logical Precursor: 1,8-Dihydroxynaphthalene

The most logical and efficient precursor for the synthesis of this compound is 1,8-dihydroxynaphthalene . In this symmetrical molecule, both hydroxyl groups strongly activate the naphthalene ring system. Formylation will occur at a position ortho to one of the hydroxyl groups. The available ortho positions are C2, C7, and C4, C5. However, due to the electronic environment and established patterns in naphthalene chemistry, formylation at the C4 (or equivalent C5) position is often favored. To achieve the target 1,8-substitution pattern, one of the hydroxyl groups must be protected, directing formylation to the desired position, followed by deprotection. A more direct approach, however, leverages formylation reactions that show high selectivity for the less hindered positions adjacent to the hydroxyl groups. Standard formylation reactions like the Reimer-Tiemann and Duff reactions are well-suited for this purpose.[1][2]

Core Formylation Methodologies

The introduction of a formyl (-CHO) group onto a highly activated aromatic ring like 1,8-dihydroxynaphthalene can be achieved through several classic and reliable methods.[3] The choice of method often depends on factors such as desired yield, scalability, available reagents, and tolerance of other functional groups.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone of phenol chemistry, used for the ortho-formylation of phenols and naphthols.[1] It proceeds via an electrophilic substitution mechanism involving dichlorocarbene (:CCl₂) as the reactive species.[4][5]

Causality and Mechanistic Insight: The reaction is typically performed under strongly basic conditions. A strong base, such as sodium hydroxide, deprotonates both chloroform to generate the highly electrophilic dichlorocarbene and the naphthol to form a naphthoxide ion.[1] The electron-rich naphthoxide is highly nucleophilic and attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde. The preference for ortho substitution is a key feature of this reaction.[6]

Experimental Protocol: Reimer-Tiemann Synthesis of this compound

This protocol is adapted from established procedures for naphthols.[7]

-

Setup: In a three-necked round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 1,8-dihydroxynaphthalene (1 equiv., e.g., 16.0 g, 0.1 mol) and ethanol (e.g., 200 mL).

-

Base Addition: While stirring, add a solution of sodium hydroxide (5 equiv., e.g., 20.0 g, 0.5 mol) in water (e.g., 40 mL). The mixture will warm and the naphthol will dissolve.

-

Reaction Initiation: Heat the solution to 65-70°C using a water bath.

-

Chloroform Addition: Add chloroform (1.5 equiv., e.g., 17.9 g, 0.15 mol) dropwise via the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require cooling to control the rate.[1]

-

Reaction Time: After the addition is complete, continue stirring the reaction mixture for an additional 2-3 hours.

-

Work-up (Distillation): Remove the excess ethanol and chloroform by distillation.

-

Acidification: Cool the residue in an ice bath and carefully acidify with dilute hydrochloric acid until the solution is acidic to litmus paper. The product will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

The Duff Reaction

The Duff reaction is another effective method for the ortho-formylation of phenols, utilizing hexamine (hexamethylenetetramine, HMTA) as the formyl source in an acidic medium, typically acetic acid or a glycerol/boric acid mixture.[2][8]

Causality and Mechanistic Insight: The electrophilic species in the Duff reaction is an iminium ion generated from the protonation and decomposition of hexamine.[2] This electrophile attacks the electron-rich aromatic ring. The resulting benzylamine-type intermediate undergoes an intramolecular redox reaction and is subsequently hydrolyzed upon acidic work-up to yield the final aldehyde.[2] The reaction shows strong preference for ortho-formylation.[9]

Experimental Protocol: Duff Synthesis of this compound

This protocol is based on general procedures for the Duff reaction.[10]

-

Setup: To a flask equipped with a reflux condenser and stirrer, add glacial acetic acid (e.g., 150 mL).

-

Reagent Addition: Add 1,8-dihydroxynaphthalene (1 equiv., e.g., 16.0 g, 0.1 mol) and hexamine (1.5 equiv., e.g., 21.0 g, 0.15 mol).

-

Reaction Conditions: Heat the mixture to reflux (around 100-120°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

Hydrolysis: After cooling, add an equal volume of water followed by concentrated hydrochloric acid (e.g., 50 mL). Heat the mixture to reflux for an additional 30 minutes to ensure complete hydrolysis of the imine intermediate.

-

Isolation: Cool the reaction mixture. The product may precipitate. If not, extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a milder alternative for formylating electron-rich aromatic and heteroaromatic compounds.[11] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][12]

Causality and Mechanistic Insight: DMF and POCl₃ react to form a chloromethyliminium salt, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[11] This iminium ion is a moderately strong electrophile that attacks the activated naphthalene ring. The resulting adduct is then hydrolyzed during aqueous work-up to produce the aldehyde.[13] This method avoids the harsh basic or acidic conditions of the Reimer-Tiemann and Duff reactions, respectively.

Experimental Protocol: Vilsmeier-Haack Synthesis of this compound

This protocol is a logical adaptation for the specified substrate.

-

Vilsmeier Reagent Formation: In a flask under an inert atmosphere (N₂), cool N,N-dimethylformamide (DMF) (3 equiv.) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 1,8-dihydroxynaphthalene (1 equiv.) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice containing a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.

-

Isolation: Stir the mixture until hydrolysis is complete. The product can be collected by filtration if it precipitates or extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the crude material by column chromatography on silica gel.

Comparative Analysis of Synthesis Methods

| Method | Key Reagents | Conditions | Pros | Cons |

| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Basic, Aqueous/Biphasic, 60-80°C | Uses inexpensive reagents; well-established.[1] | Often gives moderate yields; strongly basic conditions; use of chloroform.[4] |

| Duff Reaction | Hexamine (HMTA), Acid (e.g., Acetic Acid) | Acidic, 100-160°C | Single-step process; avoids chloroform.[2] | Can result in low yields; requires high temperatures; formation of polymeric byproducts.[9] |

| Vilsmeier-Haack | DMF, POCl₃ | Mildly acidic, 0-80°C | Milder conditions; good for sensitive substrates.[11] | Reagents are moisture-sensitive; requires anhydrous conditions.[12] |

Visualization of Mechanisms and Workflow

Reaction Mechanisms

A clear understanding of the reaction mechanism is vital for optimization and troubleshooting.

Caption: Mechanism of the Reimer-Tiemann reaction.

Caption: Key stages of the Duff formylation reaction.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety.

References

- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Duff reaction - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. synarchive.com [synarchive.com]

- 9. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 10. scholarworks.uni.edu [scholarworks.uni.edu]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

A Technical Guide to the Spectroscopic Analysis of 8-Hydroxy-1-naphthaldehyde

Executive Summary

8-Hydroxy-1-naphthaldehyde is a bifunctional aromatic compound whose unique structural arrangement—a hydroxyl group ortho to an aldehyde on a naphthalene scaffold—governs a rich and complex spectroscopic behavior. The intramolecular hydrogen bond between these two groups is the cornerstone of its photophysical properties, leading to phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). This guide provides an in-depth exploration of the primary spectroscopic techniques used to characterize this compound. We will move beyond procedural descriptions to explain the causal links between molecular structure and spectral output, offering field-proven insights for researchers in analytical chemistry, materials science, and drug development. The methodologies described herein are designed as self-validating systems, ensuring robust and reproducible results.

The Central Role of Molecular Structure: Intramolecular Hydrogen Bonding and Tautomerism

The defining feature of this compound (Molecular Formula: C₁₁H₈O₂, Molecular Weight: 172.18 g/mol ) is the proximate positioning of a proton-donating hydroxyl group (-OH) and a proton-accepting aldehyde group (-CHO).[1][2] This arrangement facilitates a strong intramolecular hydrogen bond, which locks the molecule into a quasi-planar conformation.

This hydrogen bond is not static; it is the conduit for a critical photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT).[3] Upon absorption of a photon, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase dramatically. This drives an ultrafast, sub-picosecond transfer of the proton from the hydroxyl to the carbonyl group, creating a transient keto-tautomer in the excited state.[4][5] This tautomer is responsible for the molecule's most interesting fluorescent properties. The ESIPT photocycle is the fundamental mechanism that must be understood to interpret the fluorescence data correctly.

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) photocycle in this compound.

UV-Visible Absorption Spectroscopy: Probing the Ground State

UV-Vis spectroscopy is the first step in characterization, providing insight into the electronic transitions of the ground-state molecule. The extended π-conjugated system of the naphthalene ring is responsible for its strong absorption in the ultraviolet and visible regions.

Causality: Solvent and pH Effects (Solvatochromism)

The position of the absorption maxima (λ_max) is highly sensitive to the local environment, a phenomenon known as solvatochromism.[6][7]

-

Solvent Polarity: In nonpolar solvents, the molecule exists primarily in its intramolecularly hydrogen-bonded enol form. As solvent polarity increases, the solvent can compete for hydrogen bonding, slightly perturbing the ground and excited state energy levels and causing shifts in λ_max.[7]

-

pH: The most dramatic spectral shifts are observed with changes in pH. In basic media, the phenolic proton is abstracted, forming the phenolate anion. This increases electron density across the conjugated system, lowering the energy gap for electronic transitions and resulting in a significant bathochromic (red) shift. For instance, in acetonitrile, the neutral form shows absorption bands around 295 and 340 nm, but upon addition of a base like tetrabutylammonium hydroxide (TBAOH), a new, strong absorption band appears at approximately 450 nm, corresponding to the anion.[8] This behavior is the basis for its use in colorimetric pH sensors.

| Condition | Typical λ_max (nm) | Dominant Species | Reference |

| Acetonitrile (Neutral) | ~295, ~340 | Enol Form | [8] |

| Acetonitrile + Base | ~450 | Phenolate Anion | [8] |

| Cyclohexane | ~350-360 | Enol Form | [9] |

Experimental Protocol: UV-Vis Analysis

-

Preparation: Prepare a stock solution of this compound (~1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Working Solution: Dilute the stock solution to a final concentration of 10-20 µM to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0 AU).

-

Blanking: Use the pure solvent as a reference to zero the spectrophotometer.

-

Acquisition: Scan the sample from 200 nm to 600 nm.

-

pH Titration (Self-Validation): To confirm the identity and purity, perform a pH titration. Add microliter amounts of a dilute base (e.g., 0.1 M NaOH) to the cuvette and record the spectrum after each addition. The appearance of a clear isosbestic point (a wavelength where the absorbance of the two species in equilibrium is equal) validates that a clean, two-state (enol to phenolate) transition is occurring.

Fluorescence Spectroscopy: Unveiling the Excited State

Fluorescence spectroscopy is arguably the most powerful technique for studying this compound, as it directly probes the consequences of the ESIPT mechanism.

Causality: The Large Stokes Shift

The hallmark of an ESIPT-capable molecule is an unusually large Stokes shift—the difference between the absorption and emission maxima.

-

Excitation: The molecule absorbs light, promoting the ground-state enol (N) to the excited-state enol (N*).

-

ESIPT: The ultrafast proton transfer occurs, forming the excited-state keto-tautomer (T*).

-

Emission: Fluorescence occurs from the relaxed T* state back to the ground-state keto-tautomer (T). This T* -> T transition is at a much lower energy (longer wavelength) than the initial N -> N* absorption.

-

Relaxation: The unstable ground-state tautomer (T) rapidly relaxes back to the stable enol form (N).

This entire cycle results in a Stokes shift that can exceed 100-150 nm, a clear and robust indicator of the ESIPT process.

Application in Sensing: A Self-Validating System

The ESIPT mechanism makes this compound and its derivatives excellent platforms for fluorescent sensors.[10][11] The hydroxyl and carbonyl groups form a natural chelation site for metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺).[11][12]

-

Mechanism: When a metal ion binds, it effectively "locks" the proton onto the oxygen, inhibiting the ESIPT process.

-

Signal: Without ESIPT, the molecule is forced to emit from the higher-energy N* state (a process called "normal" fluorescence), or the fluorescence may be quenched. This chelation-enhanced fluorescence (CHEF) or quenching provides a distinct "turn-on" or "turn-off" signal upon metal binding.[12]

Caption: Workflow for a metal ion sensing experiment using this compound as a fluorescent probe.

Experimental Protocol: Fluorescence Analysis

-

Preparation: Prepare a dilute solution (~1-10 µM) in the desired solvent. Ensure the solvent is fluorescence-free.

-

Acquisition of Excitation Spectrum: Set the emission monochromator to the expected peak of the tautomer emission (~480-520 nm) and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum, confirming the absorbing species is responsible for the emission.

-

Acquisition of Emission Spectrum: Set the excitation monochromator to a λ_max value from the absorption spectrum (e.g., 340 nm) and scan the emission wavelengths from ~360 nm to 700 nm.

-

Sensing Experiment (Self-Validation): Titrate the probe solution with a stock solution of the target analyte (e.g., AlCl₃). A ratiometric change or a significant increase/decrease in fluorescence intensity at a specific wavelength with a clear saturation point validates the binding interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

NMR spectroscopy provides definitive structural confirmation by probing the magnetic environments of the ¹H and ¹³C nuclei.

¹H NMR Insights

-

Hydroxyl Proton (-OH): The most diagnostic signal. Due to the strong intramolecular hydrogen bond, this proton is significantly deshielded and appears far downfield, typically in the range of δ 10-15 ppm. Its sharp signal, even in protic solvents, is evidence of its sequestration from solvent exchange.

-

Aldehyde Proton (-CHO): Also highly deshielded, appearing around δ 9-10 ppm.

-

Aromatic Protons: A complex series of multiplets in the aromatic region (δ 7-9 ppm), characteristic of the substituted naphthalene ring system.

¹³C NMR Insights

-

Carbonyl Carbon (-CHO): The aldehyde carbon is highly deshielded and appears around δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 110-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be significantly shifted downfield.

| Functional Group | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 | 190 - 200 |

| Phenolic (-OH) | 10.0 - 15.0 | N/A |

| Aromatic (Ar-H) | 7.0 - 9.0 | 110 - 160 |

| Phenolic (Ar-C-OH) | N/A | 150 - 160 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Solvent Choice: DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the -OH group.

-

Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D spectra like COSY and HSQC to assign all proton and carbon signals unambiguously.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups and verifying the existence of hydrogen bonding.[13]

Causality: Vibrational Frequency Shifts

-

O-H Stretch: In a free phenol, this stretch appears as a sharp band around 3600 cm⁻¹. In this compound, extensive intramolecular hydrogen bonding causes this band to become very broad and shift to a lower frequency, typically appearing in the 3400-3200 cm⁻¹ region.[14] This broadening is a definitive sign of hydrogen bonding.

-

C=O Stretch: The aldehyde carbonyl stretch is also affected. Conjugation with the naphthalene ring and hydrogen bonding with the -OH group lowers its vibrational frequency from the typical ~1720 cm⁻¹ to the 1700-1660 cm⁻¹ range.[14][15]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch | 3400 - 3200 (Broad) | Confirms -OH group and strong H-bonding |

| C=O Stretch | 1700 - 1660 (Strong) | Confirms aldehyde group, shifted by conjugation/H-bonding |

| C=C Stretch (Aromatic) | 1600 - 1450 | Confirms naphthalene ring structure |

| C-O Stretch (Phenolic) | ~1200 | Confirms phenolic C-O bond |

Experimental Protocol: ATR-FTIR

-

Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high signal-to-noise spectrum.

Mass Spectrometry: Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight, which is the ultimate confirmation of the compound's identity.

-

Molecular Ion Peak: Using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS), the primary signal will be the molecular ion peak [M]⁺ or [M-H]⁻. For this compound, this will appear at an m/z (mass-to-charge ratio) of 172.[1]

-

High-Resolution MS (HRMS): HRMS can provide the exact mass to several decimal places (e.g., 172.0524), which allows for the unambiguous determination of the molecular formula (C₁₁H₈O₂).

-

Fragmentation: Common fragmentation patterns in electron ionization (EI) mode include the loss of a hydrogen radical ([M-1]⁺) and the loss of the carbonyl group as CO ([M-29]⁺), providing further structural evidence.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ (m/z 173) and [M-H]⁻ (m/z 171), respectively.

Conclusion

The spectroscopic analysis of this compound is a study in structure-function relationships. Each technique provides a unique piece of the puzzle: UV-Vis reveals the ground-state electronics, fluorescence uncovers the dynamic excited-state behavior driven by ESIPT, NMR and FTIR confirm the precise atomic arrangement and functional groups, and mass spectrometry validates the molecular formula. A comprehensive understanding, derived from correlating the results of all these techniques, is essential for leveraging this versatile molecule in advanced applications, from developing highly selective chemosensors to designing novel photoactive materials.

References

- 1. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: part 2. 2-Hydroxy–1-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solvatochromism - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. This compound [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. compoundchem.com [compoundchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

8-Hydroxy-1-naphthaldehyde molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 8-Hydroxy-1-naphthaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional organic molecule built upon a naphthalene scaffold. The strategic positioning of its hydroxyl and aldehyde groups at the C8 and C1 positions, respectively, dictates a unique and constrained molecular geometry dominated by a strong intramolecular hydrogen bond. This guide provides a detailed exploration of the structural and conformational properties of this compound. We will dissect its preferred conformational state, the energetic factors governing its stability, and the advanced analytical techniques—both experimental and computational—used for its characterization. Understanding these core attributes is paramount, as they directly influence the molecule's reactivity, spectroscopic properties, and its utility as a versatile building block in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

This compound, also known as 8-hydroxynaphthalene-1-carbaldehyde, is an aromatic compound whose fundamental properties are summarized below. Its structure consists of a naphthalene ring system substituted with a hydroxyl (-OH) group at position 8 and an aldehyde (-CHO) group at position 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₈O₂ | [1][2] |

| Molecular Weight | 172.18 g/mol | [1] |

| IUPAC Name | 8-hydroxynaphthalene-1-carbaldehyde | [1] |

| CAS Number | 35689-26-0 | [1] |

| Melting Point | 58-59 °C | [3] |

| Appearance | Solid | [3] |

Core Structural Features and Intramolecular Interactions

The defining characteristic of this compound is the peri-positioning of the hydroxyl and aldehyde functional groups. This spatial proximity forces the two groups into a conformation that allows for the formation of a strong, six-membered pseudo-ring stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

This interaction is not merely a minor perturbation; it is the dominant non-covalent force governing the molecule's shape and stability. This hydrogen bond significantly influences the electronic distribution within the molecule, affecting the bond lengths, bond angles, and overall reactivity, particularly in reactions involving the aldehyde or hydroxyl group, such as the formation of Schiff bases.[4]

Conformational Analysis: A Tale of Two Conformers

The flexibility in this compound primarily arises from the rotation around the C1-C(aldehyde) and C8-O(hydroxyl) single bonds. Theoretical studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the conformational landscape of this molecule.[5]

The two principal conformers are:

-

Cis-Cis Conformer: In this arrangement, both the hydroxyl hydrogen and the carbonyl oxygen point towards each other, facilitating the formation of the intramolecular hydrogen bond. The relevant dihedral angles (C3-C2-O-H and C3-C8-C=O) are approximately 0°.

-

Trans-Trans Conformer: Here, the functional groups are oriented away from each other, with dihedral angles of approximately 180°. This conformation precludes the formation of the stabilizing intramolecular hydrogen bond.

Computational analyses have shown that the cis-cis conformer is significantly more stable than the trans-trans form by approximately 6.47 kcal/mol .[5] This large energy difference indicates that at room temperature, the molecule exists almost exclusively in the hydrogen-bonded cis-cis conformation. This stability is a direct consequence of the favorable electrostatic interaction of the hydrogen bond.

Experimental and Computational Elucidation of Structure

A multi-faceted approach combining crystallography, spectroscopy, and computational modeling is required to fully characterize the structure of this compound.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the solid-state structure of a molecule.[6] For this compound, crystallographic data confirms the planar naphthalene system and the cis-cis conformation, where the intramolecular O-H···O=C hydrogen bond physically locks the molecule's geometry.[1] This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering a static, real-space image of the most stable conformer.

Spectroscopic Characterization

Spectroscopic methods probe the molecule's properties in various states (solid, solution) and provide dynamic information that complements the static picture from crystallography.

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is exceptionally sensitive to vibrational modes and is a primary tool for identifying hydrogen bonds.[7] In a non-hydrogen-bonded alcohol, the O-H stretching vibration appears as a sharp band around 3600 cm⁻¹. For this compound, this band is expected to be significantly broadened and shifted to a lower frequency (typically 3200-2500 cm⁻¹), which is a classic signature of a strong intramolecular hydrogen bond.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is another powerful technique for probing hydrogen bonds. The chemical shift of the hydroxyl proton is highly indicative of its electronic environment. In the absence of hydrogen bonding, the -OH proton signal is typically found between 1-5 ppm. Due to the strong intramolecular hydrogen bond in this compound, the proton is deshielded, and its signal appears significantly downfield, often exceeding 10 ppm.[10] This pronounced downfield shift provides unambiguous evidence of the hydrogen bond's presence in solution.

Computational Chemistry

Quantum mechanical calculations, especially Density Functional Theory (DFT), are indispensable for understanding the molecule's intrinsic properties without environmental effects.[5] These methods allow researchers to model different possible conformations, calculate their relative energies, and predict geometric parameters with high accuracy.[11] For this compound, DFT calculations corroborate experimental findings by confirming the cis-cis conformer as the global energy minimum and quantifying the energetic stabilization afforded by the hydrogen bond.[5]

Methodologies for Characterization

Protocol 1: Computational Analysis via Density Functional Theory (DFT)

-

Structure Building: Construct the 3D model of this compound using molecular modeling software. Generate initial geometries for both the cis-cis and trans-trans conformers.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a DFT functional and basis set, such as B3LYP with the 6-311++G(d,p) basis set, to locate the minimum energy structures.[5]

-

Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies). This step also yields the predicted IR spectrum.

-

Energy Comparison: Compare the final electronic energies of the optimized conformers to determine their relative stability.

-

Parameter Analysis: Extract key geometric data (bond lengths, angles, dihedral angles) from the optimized structures to analyze the structural impact of the intramolecular hydrogen bond.

Protocol 2: Experimental Verification via FT-IR Spectroscopy

-

Sample Preparation: Prepare a sample of this compound, typically as a KBr pellet for solid-state analysis or dissolved in a suitable non-polar solvent (e.g., CCl₄) for solution-phase analysis.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr) or the pure solvent.

-

Sample Spectrum: Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.[7]

-

Data Analysis: Subtract the background from the sample spectrum. Analyze the region between 3600 cm⁻¹ and 2500 cm⁻¹ for the O-H stretching band. Note its position, shape (broad vs. sharp), and intensity as evidence for intramolecular hydrogen bonding.

Implications for Reactivity and Application in Drug Development

The well-defined, rigid conformation of this compound has profound implications for its chemical behavior and applications.

-

Synthesis of Intermediates: The molecule is a valuable precursor in organic synthesis. Its reaction with primary amines readily forms Schiff bases, which are important ligands for creating metal complexes and serve as intermediates in the synthesis of various heterocyclic compounds with potential pharmacological activity.[4][12] The fixed geometry facilitates predictable reaction outcomes.

-

Fluorescent Probes and Sensors: The naphthalene core provides inherent fluorescence. The chelation site formed by the hydroxyl and carbonyl groups makes it an effective fluorescent sensor for detecting metal ions, such as aluminum and zinc.[4] This is highly relevant in biological imaging and diagnostics.

-

Drug Design Scaffold: The rigid naphthalene scaffold can be functionalized to develop novel drug candidates.[13] Understanding its stable conformation is crucial for molecular docking studies and for designing molecules that can effectively interact with biological targets. The intramolecular hydrogen bond can also modulate physicochemical properties like lipophilicity and membrane permeability, which are critical parameters in drug development.[14]

Conclusion

The molecular architecture of this compound is a classic example of structure-determining intramolecular forces. Its conformation is overwhelmingly dominated by a stable cis-cis arrangement, locked in place by a strong O-H···O=C hydrogen bond. This structural rigidity is confirmed by a powerful combination of X-ray crystallography, NMR and FT-IR spectroscopy, and is accurately modeled by computational DFT methods. This precise and predictable conformation underpins the molecule's utility as a reliable building block for creating complex pharmaceutical intermediates, chemosensors, and other advanced materials, making it a molecule of significant interest to researchers in both chemistry and drug discovery.

References

- 1. 8-Hydroxynaphthalene-1-carboxaldehyde | C11H8O2 | CID 12203791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 8-Hydroxynaphthalene-1-carboxaldehyde | 35689-26-0 [amp.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. benthamdirect.com [benthamdirect.com]

- 12. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 8-Hydroxy-1-naphthaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxy-1-naphthaldehyde is a significant aromatic aldehyde that serves as a versatile building block in the synthesis of a wide array of chemical compounds, including Schiff bases, fluorescent probes, and various heterocyclic systems with potential applications in medicinal chemistry and materials science.[1] The solubility of this compound in organic solvents is a critical physicochemical parameter that governs its utility in synthetic transformations, purification processes, and formulation development. A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, designing efficient crystallization protocols, and ensuring the homogeneity of solutions for analytical and biological assays.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound. It details the theoretical underpinnings of solubility, presents both qualitative and predicted quantitative solubility data, and offers detailed, field-proven experimental protocols for its determination. This guide is designed to be a practical resource for researchers and professionals, enabling them to make informed decisions in their scientific endeavors.

Physicochemical Properties of this compound

A foundational understanding of the key physicochemical properties of this compound is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₂ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Melting Point | 58-59 °C | [3] |

| Appearance | Not explicitly stated, but isomers are yellow to beige or brown powders. | [4] |

| XLogP3-AA | 2.3 | [2] |

The presence of both a hydroxyl (-OH) and an aldehyde (-CHO) group on the naphthalene scaffold imparts a degree of polarity to the molecule, while the bicyclic aromatic ring system contributes to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific properties of the solvent.

Understanding Solubility: The "Like Dissolves Like" Principle

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, the key intermolecular forces at play are:

-

Van der Waals forces: Arising from the nonpolar naphthalene ring.

-

Dipole-dipole interactions: Due to the polar carbonyl group of the aldehyde.

-

Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and carbonyl oxygens can act as hydrogen bond acceptors.

Therefore, solvents that can effectively engage in these types of interactions are expected to be good solvents for this compound.

Qualitative Solubility Profile

Based on the general principles of solubility for aldehydes and ketones, and the known solubility of its isomer, 2-hydroxy-1-naphthaldehyde, a qualitative solubility profile for this compound can be inferred. Aldehydes and ketones are generally soluble in a wide range of organic solvents.[5] The isomer 2-hydroxy-1-naphthaldehyde is reported to be soluble in ethanol, ether, chloroform, and methanol.[6][7]

Quantitative Solubility Profile: A Predictive Approach using Hansen Solubility Parameters

In the absence of extensive experimentally determined quantitative solubility data for this compound, a predictive approach using Hansen Solubility Parameters (HSP) can provide valuable insights. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[8][9] A solute is predicted to be soluble in a solvent if their HSP values are similar.

The Hansen Solubility Parameters for this compound were estimated using a group contribution method. The following table presents the predicted solubility of this compound in a range of common organic solvents based on the calculated HSP values.

| Solvent | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) | Predicted Solubility |

| Methanol | 15.1 | 12.3 | 22.3 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | High |

| Acetone | 15.5 | 10.4 | 7.0 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Moderate |

| Chloroform | 17.8 | 3.1 | 5.7 | Moderate |

| Toluene | 18.0 | 1.4 | 2.0 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | Low |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High |

Disclaimer: These are predicted solubility values and should be used as a guide for solvent selection. Experimental verification is highly recommended.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following section provides detailed, step-by-step methodologies for determining the equilibrium solubility of this compound.

Key Factors Influencing Experimental Solubility

Several factors can significantly impact the experimental determination of solubility and must be carefully controlled:

-

Temperature: Solubility is generally temperature-dependent. An increase in temperature usually leads to an increase in solubility for most solid organic compounds.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

-

pH of the Medium (for aqueous solutions): The ionization state of a compound can drastically alter its solubility.

Experimental Workflow for Equilibrium Solubility Determination

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol 1: Equilibrium Solubility Determination via the Shake-Flask Method

This is the gold standard method for determining thermodynamic (equilibrium) solubility.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the solid at the bottom.

-

Separate any remaining suspended solid particles from the supernatant by either:

-

Centrifugation: Centrifuge the aliquot at a high speed.

-

Filtration: Filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for organic solvents). Discard the initial portion of the filtrate to saturate the filter membrane and minimize any potential adsorption of the solute.

-

-

-

Quantification:

-

Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Detailed Protocol 2: High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery for rapid screening of a compound's solubility. It measures the concentration at which a compound precipitates from a solution when diluted from a high-concentration stock solution (typically in DMSO).

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microtiter plates

-

Multichannel pipette or automated liquid handler

-

Plate reader with turbidity or light scattering detection capabilities

Procedure:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

Using a multichannel pipette or an automated liquid handler, dispense the DMSO stock solution into the wells of a 96-well plate. A serial dilution of the stock solution can be prepared to test a range of concentrations.

-

Include control wells containing only DMSO.

-

-

Precipitation Induction:

-

Rapidly add the aqueous buffer to all wells to induce precipitation of the compound. The final DMSO concentration should be kept low (typically 1-5%) to minimize its co-solvent effect.

-

-

Measurement:

-

Immediately after the addition of the buffer, measure the turbidity or light scattering of the solutions in each well using a plate reader. The measurement can be repeated after a short incubation period (e.g., 1-2 hours).

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which a significant increase in turbidity or light scattering is observed, indicating the onset of precipitation.

-

Logical Relationships in Solubility

The interplay of various molecular and solvent properties dictates the solubility of this compound. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the fundamental principles of solubility, researchers can make rational choices for solvent selection. The provided predicted quantitative data offers a valuable starting point, while the detailed experimental protocols empower scientists to determine precise solubility values tailored to their specific needs. The successful application of this compound in various scientific domains is intrinsically linked to a clear and accurate understanding of its solubility, and this guide serves as a critical resource to that end.

References

- 1. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. d-nb.info [d-nb.info]

- 4. Buy 3-Hydroxy-1-naphthaldehyde | 91136-43-5 [smolecule.com]

- 5. nbinno.com [nbinno.com]

- 6. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

The Allure of the Excited State: A Technical Guide to the Photophysical Properties of 8-Hydroxy-1-naphthaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Glow - Understanding the Intricacies of Molecular Photophysics

In the realm of molecular science, few phenomena are as captivating and fundamentally useful as fluorescence. The emission of light by a molecule after absorbing photons is not merely a beautiful curiosity; it is a powerful tool that illuminates the intricate workings of chemical and biological systems. Among the vast constellation of fluorescent compounds, derivatives of 8-Hydroxy-1-naphthaldehyde stand out as a particularly intriguing class. Their rich photophysical behavior, governed by the elegant dance of protons in the excited state, offers a versatile platform for the design of advanced molecular probes, sensors, and imaging agents.

This technical guide delves into the core photophysical properties of this compound and its derivatives. Moving beyond a superficial overview, we will explore the fundamental principles that dictate their interaction with light, from synthesis and structural modifications to the profound influence of their immediate environment. As scientists and developers, understanding these nuances is paramount to harnessing the full potential of these remarkable molecules. This document is structured to provide not just a repository of data, but a cohesive narrative that explains the why behind the observed phenomena, empowering you to rationally design and apply these compounds in your own research endeavors.

The Foundation: Synthesis and Structural Diversity

The photophysical properties of this compound derivatives are intrinsically linked to their molecular architecture. The parent molecule, this compound, serves as a versatile scaffold upon which a vast array of functional groups can be introduced, each modification subtly or dramatically altering its interaction with light.

General Synthetic Strategies

The synthesis of this compound itself can be achieved through various established methods. A common route involves the formylation of 1,8-dihydroxynaphthalene. The true versatility, however, lies in the subsequent derivatization of the aldehyde and hydroxyl moieties.

Scheme 1: General Derivatization Pathways for this compound.

Caption: Synthetic routes to common this compound derivatives.

The most extensively studied derivatives are Schiff bases (imines) , formed through the condensation reaction of the aldehyde group with primary amines. This reaction is typically straightforward, often requiring refluxing in a suitable solvent like ethanol. The choice of the amine introduces significant structural and electronic diversity, profoundly impacting the resulting photophysical properties.

Esters and ethers can be synthesized by reacting the hydroxyl group with acyl chlorides or alkyl halides, respectively. These modifications influence the proton-donating ability of the hydroxyl group, a critical factor in the Excited-State Intramolecular Proton Transfer (ESIPT) process.

Hydrazones , formed by the reaction with hydrazine derivatives, represent another important class. The introduction of additional nitrogen atoms and the potential for further substitution on the hydrazine moiety offer more avenues for tuning the electronic landscape of the molecule.

The Importance of Molecular Design

The strategic selection of substituents is the cornerstone of designing this compound derivatives with tailored photophysical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) attached to the aromatic rings or the imine/ester/hydrazone functionalities can significantly alter the energy levels of the molecule, influencing its absorption and emission characteristics.[1][2] This principle of "push-pull" electronics is a powerful tool for shifting emission wavelengths and modulating fluorescence intensity.

The Heart of the Matter: Excited-State Intramolecular Proton Transfer (ESIPT)

The defining photophysical characteristic of many this compound derivatives is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). This ultrafast photochemical reaction is the primary reason for their large Stokes shifts and dual emission capabilities, making them highly valuable as fluorescent probes.[3][4]

The ESIPT Mechanism

In its ground state, the molecule exists predominantly in the enol tautomeric form, stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen or oxygen atom of the neighboring substituent (e.g., the imine nitrogen in a Schiff base).

Upon photoexcitation, a rapid redistribution of electron density occurs. The acidity of the hydroxyl proton increases, while the basicity of the proton-accepting atom is enhanced. This triggers an ultrafast transfer of the proton along the pre-existing hydrogen bond, leading to the formation of an excited-state keto tautomer. This keto tautomer is energetically more favorable in the excited state.

The molecule then relaxes to the ground state via fluorescence emission from this keto tautomer. This emission occurs at a longer wavelength (lower energy) compared to the absorption of the enol form, resulting in a large Stokes shift. In some cases, emission from the locally excited enol form can also be observed, leading to dual fluorescence. Finally, a rapid back-proton transfer in the ground state regenerates the original enol form, completing the photocycle.

Diagram 1: The ESIPT Photocycle.

Caption: The four-level photocycle of ESIPT in this compound derivatives.

Factors Influencing ESIPT

The efficiency and dynamics of the ESIPT process are highly sensitive to both intramolecular and intermolecular factors.

-

Substituent Effects: The electronic nature of substituents plays a crucial role. EDGs on the naphthalene ring can enhance the acidity of the hydroxyl proton in the excited state, facilitating ESIPT. Conversely, EWGs on the proton-accepting group can increase its basicity, also promoting the proton transfer. The interplay of these effects allows for fine-tuning of the ESIPT process.[1]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly modulate the photophysical properties.[5][6]

-

Polar Protic Solvents: Solvents like water and alcohols can form intermolecular hydrogen bonds with the solute, potentially disrupting the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the keto emission and an increase in the enol emission.[7]

-

Polar Aprotic Solvents: These solvents can stabilize the charge-separated character of the excited state, influencing the energy levels of the enol and keto forms and thus the emission properties.

-

Nonpolar Solvents: In nonpolar environments, the intramolecular hydrogen bond is favored, and ESIPT is often more efficient, leading to dominant keto emission.

-

A Quantitative Look: Key Photophysical Parameters

To fully characterize and compare this compound derivatives, a set of quantitative photophysical parameters are measured.

| Derivative Type | Substituent | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Reference |

| Schiff Base | -H | Cyclohexane | ~350 | ~520 | - | - | [6] |

| Schiff Base | -H | Ethanol | ~360 | ~540 | - | - | [6] |

| Hydrazone | - | Cyclohexane | ~380 | ~510 | - | - | [8] |

| Ester | -Benzoate | - | 317 | 400 (complexed with Zn²⁺) | - | - | [9] |

| Naphthalimide | -Phenyl | Ethanol | 350 | ~450 | 0.12 | - | [10] |

Note: This table provides illustrative examples. The exact values can vary significantly depending on the specific derivative and experimental conditions.

Experimental Methodologies: A Practical Guide

The accurate determination of photophysical properties requires careful experimental design and execution.

Synthesis of a Representative Schiff Base Derivative

This protocol outlines the general synthesis of a Schiff base derivative of this compound.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Dissolve this compound (1 equivalent) in a minimal amount of warm absolute ethanol in a round-bottom flask.

-

In a separate vessel, dissolve the primary amine (1 equivalent) in absolute ethanol.

-

Add the amine solution dropwise to the aldehyde solution with continuous stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to that of a well-characterized standard.[3][5][11][12]

Equipment:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.

-

Data Analysis:

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the standard, Grad_s and Grad_r are the gradients of the plots for the sample and standard, respectively, and n_s and n_r are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring lifetimes in the picosecond to microsecond range.[10][13][14]

Diagram 2: Simplified TCSPC Workflow.

Caption: The basic principle of a Time-Correlated Single Photon Counting experiment.

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse ("start") and the detection of the first fluorescence photon ("stop") is measured for millions of events. A histogram of these time differences is constructed, which represents the fluorescence decay profile. This decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Applications: Harnessing the Photophysical Properties

The unique photophysical properties of this compound derivatives make them highly valuable in a variety of scientific and technological fields.

-

Fluorescent Probes for Metal Ions: The chelation of metal ions by the hydroxyl and imine/ester/hydrazone groups can significantly perturb the ESIPT process, leading to a "turn-on" or ratiometric fluorescence response. This has been exploited for the sensitive and selective detection of various metal ions, including Zn²⁺, Al³⁺, and Cu²⁺.[9][15][16][17]

-

Bioimaging: The large Stokes shifts and sensitivity to the local environment make these compounds excellent candidates for fluorescent probes in cellular imaging. They can be designed to target specific organelles or report on changes in the cellular microenvironment, such as pH or viscosity.

-

Molecular Sensors: Beyond metal ions, derivatives have been developed to detect other analytes, including anions and reactive oxygen species, through various sensing mechanisms that modulate their fluorescence output.[18]

Conclusion and Future Outlook

The derivatives of this compound represent a fascinating and highly versatile class of fluorophores. Their rich photophysical behavior, dominated by the elegant mechanism of Excited-State Intramolecular Proton Transfer, provides a powerful platform for the rational design of molecules with tailored optical properties. As our understanding of the intricate interplay between molecular structure, environment, and photophysics continues to deepen, so too will our ability to engineer novel derivatives with unprecedented sensitivity, selectivity, and functionality. The future is bright for these glowing molecules, with potential applications spanning from advanced medical diagnostics and therapeutics to next-generation materials and optoelectronics.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dr.ichemc.ac.lk [dr.ichemc.ac.lk]

- 10. horiba.com [horiba.com]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. jasco-global.com [jasco-global.com]

- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 14. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

- 15. scispace.com [scispace.com]

- 16. mdpi.com [mdpi.com]

- 17. A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

theoretical studies of 8-Hydroxy-1-naphthaldehyde electronic structure

An In-Depth Technical Guide to the Theoretical Studies of 8-Hydroxy-1-naphthaldehyde's Electronic Structure

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This compound (HNA) stands as a cornerstone molecule for investigating fundamental photophysical processes. Its rigid structure, featuring a proximate hydroxyl donor and an aldehyde acceptor, facilitates a strong intramolecular hydrogen bond (IHB), making it an exemplary system for studying Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon, where a proton is transferred in the excited state, results in a dual fluorescence emission with an unusually large Stokes shift, a property highly valuable in the development of fluorescent probes, molecular sensors, and photochromic materials.[1] This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to dissect the electronic structure of HNA. We will delve into the quantum chemical principles governing its ground-state properties, the dynamics of the ESIPT process on the excited-state potential energy surface, and the influence of environmental factors. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to conduct and interpret theoretical studies in this area.

Theoretical Foundations of HNA's Photophysics